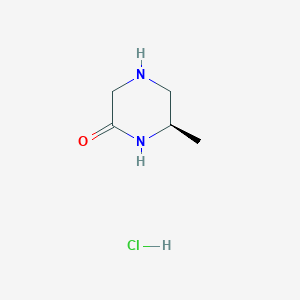

(6R)-6-methyl-2-piperazinone hydrochloride

Description

Overview of Piperazinone Derivatives in Advanced Organic Synthesis

Piperazinones are a class of six-membered heterocyclic compounds containing two nitrogen atoms, one of which is part of an amide functionality. This structural motif is of considerable interest in organic and medicinal chemistry due to its presence in a wide array of pharmacologically active molecules and natural products. The piperazinone ring serves as a conformationally constrained scaffold, which can be strategically functionalized to create libraries of compounds for drug discovery.

The synthesis of piperazinone derivatives has been an active area of research, with numerous methods developed for their construction. These methods often involve cyclization reactions of appropriately substituted diamine precursors. The versatility of the piperazinone core allows for the introduction of various substituents at different positions of the ring, enabling the fine-tuning of steric and electronic properties of the final molecules. This adaptability makes piperazinone derivatives valuable intermediates in the synthesis of complex targets.

Importance of Chiral Heterocycles as Privileged Structures in Chemical Research

In the realm of medicinal chemistry, certain molecular scaffolds have been identified as "privileged structures" due to their ability to bind to multiple, distinct biological targets with high affinity. nih.gov Heterocyclic compounds, particularly those containing nitrogen, are frequently classified as privileged structures, appearing in a vast number of approved drugs. nih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring system. nih.gov

When a stereocenter is introduced into a heterocyclic scaffold, as is the case with chiral piperazinones, the resulting enantiomers can exhibit markedly different biological activities. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with chiral biological macromolecules such as enzymes and receptors. Therefore, the ability to synthesize enantiomerically pure chiral heterocycles is of paramount importance in the development of selective and efficacious therapeutic agents. The use of chiral building blocks ensures stereochemical control throughout a synthetic sequence, leading to the desired enantiomer of the target molecule.

Rationale for Research Focus on (6R)-6-Methyl-2-piperazinone Hydrochloride

The specific focus on (6R)-6-methyl-2-piperazinone hydrochloride stems from its potential as a versatile chiral building block. The "R" configuration at the 6-position provides a defined stereochemical starting point for asymmetric synthesis. The methyl group offers a simple yet effective steric and electronic feature, while the piperazinone core provides a robust scaffold for further chemical modification.

The hydrochloride salt form of the compound enhances its stability and improves its handling characteristics, making it a convenient precursor for a variety of chemical transformations. Researchers are interested in this compound for its potential to be incorporated into larger, more complex molecules with specific stereochemical requirements. Its utility lies in its ability to introduce a chiral piperazinone moiety, which can impart desirable pharmacokinetic and pharmacodynamic properties to a drug candidate. The development of synthetic routes to enantiomerically pure (6R)-6-methyl-2-piperazinone hydrochloride is a key objective for chemists aiming to explore the chemical space around this valuable scaffold.

Detailed Research Findings

While specific experimental research findings for (6R)-6-methyl-2-piperazinone hydrochloride are not widely available in the public domain, data for structurally related compounds provide valuable insights into the expected physicochemical properties. The following table presents computed data for a closely related analog, (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride, which can serve as an illustrative example.

| Property | Value |

|---|---|

| Molecular Formula | C6H13ClN2O |

| Molecular Weight | 164.63 g/mol |

| Exact Mass | 164.0716407 Da |

| Topological Polar Surface Area | 41.1 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 124 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 2 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 2 |

| Compound Is Canonicalized | Yes |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R)-6-methylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4-2-6-3-5(8)7-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLHSYGMQSCEFP-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(=O)N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC(=O)N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965314-69-5 | |

| Record name | 2-Piperazinone, 6-methyl-, hydrochloride (1:1), (6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965314-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 6r 6 Methyl 2 Piperazinone Hydrochloride

Enantioselective and Diastereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of (6R)-6-methyl-2-piperazinone. Modern synthetic approaches have moved beyond classical resolution techniques to more elegant and efficient methods that establish the desired stereocenters during the course of the reaction sequence.

Asymmetric Induction in Cyclization Reactions

Asymmetric induction in the cyclization step is a powerful strategy to establish the stereochemistry of the piperazinone ring. This approach often involves the use of chiral auxiliaries or catalysts that influence the facial selectivity of the ring-closing reaction. The chiral information can be embedded in one of the linear precursors, which then directs the formation of the new stereocenter at the 6-position.

One common method involves the use of a chiral precursor, such as an amino acid derivative, where the existing stereocenter influences the stereochemical outcome of the cyclization. For instance, a precursor derived from (R)-alanine can be elaborated and then cyclized, with the methyl-bearing stereocenter directing the formation of the piperazinone ring in a diastereoselective manner. The inherent chirality of the starting material guides the conformation of the transition state during ring closure, favoring the formation of the desired (R)-configured product. wikipedia.org

The choice of cyclization conditions, including solvent, temperature, and the nature of the activating agents, can significantly impact the degree of asymmetric induction. Optimization of these parameters is often necessary to achieve high diastereomeric excess.

Control of Absolute and Relative Stereochemistry

Controlling both the absolute and relative stereochemistry is crucial, particularly when synthesizing substituted piperazinones. For (6R)-6-methyl-2-piperazinone, the focus is on establishing the absolute configuration at the C6 position. This is often achieved by employing chiral pool starting materials, chiral catalysts, or chiral auxiliaries.

Chiral pool synthesis, which utilizes readily available enantiopure starting materials like amino acids, is a common and effective strategy. rsc.org For example, starting with (R)-alanine ensures that the methyl-substituted stereocenter has the correct absolute configuration from the outset. Subsequent reactions to build the piperazinone ring are then designed to proceed without affecting this stereocenter.

In catalyst-controlled reactions, an achiral precursor can be cyclized in the presence of a chiral catalyst to produce an enantiomerically enriched product. For instance, asymmetric hydrogenation of a pyrazin-2-ol precursor using a palladium catalyst with a chiral ligand can yield chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn While not a direct synthesis of the 6-methyl derivative, this methodology demonstrates the principle of catalyst-controlled stereoselection in forming the piperazinone core.

Chiral auxiliaries are another effective tool for controlling stereochemistry. An achiral substrate can be covalently linked to a chiral auxiliary, which then directs the stereochemical course of subsequent reactions. After the desired stereocenter is set, the auxiliary is removed. acs.orgnih.gov For example, an N-Boc protected piperazine (B1678402) can undergo asymmetric lithiation in the presence of a chiral ligand like (-)-sparteine, followed by electrophilic quenching to introduce a substituent at a specific position with high enantioselectivity. nih.gov

Table 1: Comparison of Strategies for Stereochemical Control

| Strategy | Principle | Key Reagents/Components | Typical Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Induction | A chiral center in the substrate directs the stereochemical outcome of the cyclization. | Chiral precursors (e.g., from (R)-alanine) | High diastereoselectivity |

| Catalyst Control | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomer. | Chiral metal catalysts (e.g., Pd with chiral ligands) | High enantioselectivity (ee) |

| Chiral Auxiliary | A temporary chiral group directs the stereoselective formation of a new stereocenter. | Evans oxazolidinones, pseudoephedrine amides | High diastereoselectivity |

Key Ring-Forming Reactions for the Piperazinone Core

The construction of the six-membered piperazinone ring is the central transformation in the synthesis of (6R)-6-methyl-2-piperazinone. Various methodologies have been developed to efficiently form this heterocyclic core.

Amino Acid-Derived Approaches and Cyclocondensation

A prevalent and logical approach to the synthesis of (6R)-6-methyl-2-piperazinone is the use of (R)-alanine as a chiral building block. This strategy involves the formation of the two amide bonds of the piperazinone ring through cyclocondensation reactions.

A typical sequence involves the coupling of N-protected (R)-alanine with a glycine (B1666218) equivalent, such as an aminoacetaldehyde dimethyl acetal, followed by deprotection and intramolecular cyclization. For example, N-Cbz-(R)-alanine can be coupled with aminoacetaldehyde dimethyl acetal. The resulting dipeptide precursor can then be subjected to hydrogenation to remove the Cbz group, which often leads to spontaneous cyclization to form the desired 6-methyl-piperazin-2-one. This intramolecular condensation is a thermodynamically favorable process that forms the stable six-membered ring. nih.gov

Another variation involves the reaction of a 1,2-diamine precursor with a haloacetylating agent. For instance, (R)-1,2-diaminopropane can be reacted with a derivative of bromoacetic acid. The initial acylation of one amino group is followed by an intramolecular nucleophilic substitution by the second amino group to close the ring and form the piperazinone.

Table 2: Representative Amino Acid-Derived Cyclocondensation Reactions

| Starting Materials | Key Reaction Steps | Product | Reference |

|---|

Multicomponent Reaction Protocols (e.g., Ugi Four-Component Reaction)

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step by combining three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of piperazinone scaffolds. wikipedia.orgorganic-chemistry.org

The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To form a piperazinone core, bifunctional starting materials are often employed. For example, an amino acid can serve as both the amine and carboxylic acid component. In a variation known as the disrupted Ugi reaction, an aziridine (B145994) aldehyde can react with an amino acid and an isocyanide. The pendent aziridine nucleophile intercepts an intermediate in the reaction, leading to the formation of a piperazinone. The diastereoselectivity of this process can be influenced by the choice of amino acid. researchgate.net

While the direct synthesis of (6R)-6-methyl-2-piperazinone via a standard Ugi reaction is not straightforward, modifications and subsequent transformations of the Ugi product can lead to the desired piperazinone ring system. For instance, a Ugi adduct can be designed to contain functional groups that facilitate a subsequent intramolecular cyclization to form the piperazinone. organic-chemistry.org

The mechanism of the Ugi reaction involves the initial formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, followed by nucleophilic attack of the carboxylate. A final Mumm rearrangement yields the stable α-acylamino amide product. wikipedia.org

Palladium-Catalyzed Carboamination Reactions

Palladium-catalyzed carboamination reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including piperazines and piperazinones. These reactions involve the intramolecular addition of an amine and a carbon group across a carbon-carbon double or triple bond.

A strategy for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors has been developed, which can be adapted for piperazinone synthesis. This method utilizes a Pd-catalyzed carboamination reaction between an aryl or alkenyl halide and a substituted ethylenediamine (B42938) derivative to form the heterocyclic ring. These reactions typically proceed with high levels of diastereoselectivity (often 14:1 to >20:1) and enantiomeric excess (95-99% ee). organic-chemistry.orgnih.govnih.gov

The catalytic cycle is believed to commence with the oxidative addition of the aryl or alkenyl halide to a Pd(0) complex. The resulting Pd(II) intermediate reacts with the amine to form an amido complex. This is followed by syn-aminopalladation of a pendant alkene, and subsequent C-C bond-forming reductive elimination to generate the piperazine product and regenerate the Pd(0) catalyst. nih.gov

For the synthesis of a 6-methyl-2-piperazinone, a precursor containing a nitrogen nucleophile and an appropriately positioned alkene, derived from a chiral amino acid like alanine (B10760859), could undergo an intramolecular palladium-catalyzed carboamination to form the piperazinone ring with high stereocontrol. nih.gov

Table 3: Key Features of Palladium-Catalyzed Carboamination

| Feature | Description |

|---|---|

| Catalyst System | Typically a Pd(0) precursor (e.g., Pd2(dba)3) with a phosphine (B1218219) ligand. |

| Reactants | An unsaturated amine precursor and an aryl or alkenyl halide. |

| Key Steps | Oxidative addition, aminopalladation, reductive elimination. |

| Stereoselectivity | Generally high, leading to cis-disubstituted products with good control over enantiomeric excess. |

| Application | Formation of various substituted piperazines and related heterocycles from amino acid-derived precursors. |

Nitro-Mannich Reaction as a Stereocontrol Element

The Nitro-Mannich reaction, also known as the aza-Henry reaction, has emerged as a powerful and versatile tool in organic synthesis for the construction of carbon-carbon bonds and the introduction of nitrogen-containing functionalities. beilstein-journals.orgnih.govnih.gov This reaction, involving the addition of a nitroalkane to an imine, is particularly valuable for establishing stereocenters with a high degree of control. beilstein-journals.orgnih.govnih.gov In the context of synthesizing substituted piperazinones, the Nitro-Mannich reaction serves as a crucial step for setting the relative stereochemistry of adjacent carbon atoms, which is fundamental to achieving the desired (6R) configuration in 6-methyl-2-piperazinone.

The reaction proceeds through the formation of a β-nitroamine intermediate, which can then be further elaborated to the piperazinone ring system. beilstein-journals.org The stereochemical outcome of the Nitro-Mannich reaction can be influenced by various factors, including the choice of catalyst, solvent, and the nature of the substituents on both the nitroalkane and the imine. beilstein-journals.orgnih.gov Organocatalysts, in particular, have been shown to be highly effective in promoting enantioselective Nitro-Mannich reactions, providing access to chiral β-nitroamines with high enantiomeric excess. nih.gov

Table 1: Key Features of the Nitro-Mannich Reaction in Piperazinone Synthesis

| Feature | Description | Reference |

| Stereocontrol | Establishes the relative stereochemistry of adjacent carbon atoms, crucial for the desired (6R) configuration. | beilstein-journals.orgnih.gov |

| Intermediate | Forms a versatile β-nitroamine intermediate. | beilstein-journals.orgnih.gov |

| Versatility | The nitro group can be readily transformed into other functional groups, primarily an amine for cyclization. | beilstein-journals.org |

| Catalysis | Can be performed under organocatalytic conditions to achieve high enantioselectivity. | nih.gov |

Reductive Transformations of Diketopiperazines and Other Precursors

Reductive transformations of cyclic precursors, such as diketopiperazines, represent a viable and often stereoretentive route to chiral piperazinones like (6R)-6-methyl-2-piperazinone. Diketopiperazines, which are cyclic dipeptides, can be synthesized from readily available amino acid precursors. For the synthesis of a 6-methyl substituted piperazinone, a diketopiperazine derived from alanine would be a logical starting point.

One of the most direct methods for the conversion of a diketopiperazine to a piperazinone is the partial reduction of one of the two amide carbonyl groups. This selective reduction can be challenging, as over-reduction would lead to the corresponding piperazine. However, by carefully selecting the reducing agent and controlling the reaction conditions, it is possible to achieve the desired mono-reduction. Reagents such as lithium aluminum hydride (LiAlH₄) have been used for the reduction of diketopiperazines, and by modulating the stoichiometry and temperature, selectivity for the piperazinone can be achieved.

Another advanced reductive strategy involves the asymmetric hydrogenation of pyrazin-2-ol derivatives. dicp.ac.cn Pyrazin-2-ols can exist in tautomeric equilibrium with their corresponding pyrazinone forms. Palladium-catalyzed asymmetric hydrogenation of these aromatic precursors provides a direct route to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn This method is particularly attractive as it establishes the stereocenter in the reduction step itself. The practicality of this approach has been demonstrated by successful gram-scale synthesis, indicating its potential for larger-scale applications. dicp.ac.cn

Furthermore, the synthesis of chiral piperazines can be achieved through the reductive cyclization of dioximes. nih.gov This method involves the stereoselective catalytic reduction of bis(oximinoalkyl)amines, which can be prepared from primary amines. The cyclization proceeds via hydrogenation, leading to the formation of the piperazine ring with a predominant cis-diastereoselectivity. nih.gov While this method directly yields piperazines, modifications to the substrate could potentially be adapted to afford piperazinones.

Table 2: Comparison of Reductive Strategies for Piperazinone Synthesis

| Precursor | Reductive Method | Key Advantages | Reference |

| Diketopiperazine | Partial reduction (e.g., with LiAlH₄) | Utilizes readily available amino acid-derived starting materials. | nih.gov |

| Pyrazin-2-ol | Palladium-catalyzed asymmetric hydrogenation | Direct route to chiral piperazin-2-ones with high enantioselectivity. | dicp.ac.cn |

| Dioxime | Catalytic reductive cyclization | Stereoselective formation of the piperazine ring. | nih.gov |

Advanced Derivatization and Functionalization Strategies

Once the core (6R)-6-methyl-2-piperazinone scaffold is synthesized, its derivatization and functionalization are crucial for exploring its chemical space and for the development of new chemical entities with potential biological activity.

Selective Alkylation of Piperazinone Nitrogen and Carbon Atoms

The piperazinone ring offers multiple sites for alkylation, including the two nitrogen atoms and the carbon atom alpha to the carbonyl group. Selective alkylation at these positions allows for the introduction of diverse substituents, which can significantly impact the molecule's properties.

N-Alkylation: The two nitrogen atoms of the piperazinone ring exhibit different reactivities. The secondary amine nitrogen (N1) is generally more nucleophilic and can be selectively alkylated under basic conditions using a variety of alkylating agents, such as alkyl halides or sulfates. nih.gov The amide nitrogen (N4) is less reactive and typically requires stronger conditions for alkylation. This difference in reactivity allows for a stepwise and controlled introduction of different substituents at the N1 and N4 positions. Protecting group strategies can also be employed to achieve selective N-alkylation. For instance, one nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl), allowing for the alkylation of the other nitrogen, followed by deprotection and subsequent functionalization.

C-Alkylation: Alkylation at the carbon atom alpha to the carbonyl group (C3) can be achieved through the formation of an enolate intermediate. uwo.ca Strong bases, such as lithium diisopropylamide (LDA), can be used to deprotonate the C3 position, generating a nucleophilic enolate that can react with various electrophiles, including alkyl halides. uwo.ca The stereochemical outcome of this alkylation is a critical consideration, and the use of chiral auxiliaries or chiral catalysts can be employed to achieve high diastereoselectivity. Asymmetric allylic alkylation of piperazin-2-ones has been successfully demonstrated using palladium catalysis, providing a route to enantioenriched α-tertiary piperazin-2-ones. nih.gov

Acylation and Reductive Amination for Side Chain Introduction

Acylation and reductive amination are powerful methods for introducing a wide array of side chains onto the piperazinone scaffold, further expanding its structural diversity.

Acylation: The secondary amine at the N1 position can be readily acylated using acyl chlorides or anhydrides under standard conditions to form amides. This reaction is generally high-yielding and allows for the introduction of a vast range of acyl groups, including those bearing additional functional groups for further modification.

Reductive Amination: Reductive amination provides a versatile method for introducing alkyl groups at the N1 position. This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a popular choice due to its mildness and selectivity. nih.gov This one-pot procedure is highly efficient and tolerates a wide range of functional groups on the aldehyde or ketone, enabling the introduction of complex side chains.

Generation of Analogue Libraries for Structure-Activity Relationship (SAR) Studies

The development of efficient methods for the synthesis of libraries of related compounds is essential for structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process. The (6R)-6-methyl-2-piperazinone scaffold is an excellent starting point for the generation of such libraries due to its multiple points of diversification.

Combinatorial chemistry approaches, both in solution-phase and on solid-phase, have been successfully applied to the synthesis of piperazine and diketopiperazine libraries. nih.govnih.gov These strategies allow for the rapid generation of a large number of analogues by systematically varying the substituents at different positions of the piperazinone ring. For example, a library can be constructed by reacting the (6R)-6-methyl-2-piperazinone core with a diverse set of alkylating agents, acylating agents, and aldehydes/ketones for reductive amination.

The data obtained from screening these analogue libraries against a biological target can provide valuable insights into the SAR, helping to identify the key structural features required for activity and to guide the design of more potent and selective compounds. researchgate.net The use of computational methods can further aid in the design of these libraries to maximize their diversity and to focus on compounds with "drug-like" properties.

Optimization and Scale-Up in Academic Synthesis

The transition of a synthetic route from a small-scale laboratory preparation to a larger, more practical scale presents a unique set of challenges. In an academic setting, optimization and scale-up are crucial for producing sufficient quantities of a target compound, such as (6R)-6-methyl-2-piperazinone hydrochloride, for further studies.

Key aspects of process optimization include improving reaction yields, reducing reaction times, and minimizing the use of hazardous or expensive reagents. This can involve a systematic investigation of reaction parameters such as temperature, concentration, catalyst loading, and solvent. The choice of reagents and purification methods also needs to be considered with scalability in mind. For example, chromatographic purification, which is common on a small scale, may become impractical on a larger scale, necessitating the development of crystallization or extraction-based purification protocols.

The formation of the hydrochloride salt is a critical final step in the synthesis of (6R)-6-methyl-2-piperazinone hydrochloride. The selection of the appropriate salt form is a key consideration in pharmaceutical development as it can significantly impact properties such as solubility, stability, and bioavailability. researchgate.net The process for forming the hydrochloride salt needs to be robust and reproducible. This typically involves treating a solution of the free base with hydrochloric acid, followed by isolation of the resulting salt, often by precipitation or crystallization. nih.govgoogle.com The choice of solvent and the stoichiometry of the acid are important parameters to control to ensure the formation of the desired salt in high purity and yield. Careful characterization of the final salt form, including its stoichiometry and physical properties, is also essential.

Mechanistic and Theoretical Investigations of 6r 6 Methyl 2 Piperazinone Hydrochloride Chemistry

Reaction Mechanism Elucidation for Stereoselective Processes

The stereoselective formation of chiral piperazin-2-ones, including the (6R)-6-methyl derivative, is often achieved through catalytic asymmetric synthesis. One of the key strategies involves the asymmetric hydrogenation of prostereogenic pyrazin-2-ols. In such reactions, a dynamic kinetic resolution process is believed to be operative. This mechanism involves the rapid equilibration between enantiomeric intermediates, allowing a chiral catalyst to selectively convert one enantiomer to the desired product, thereby achieving high enantioselectivity. nih.gov

Another significant approach is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. The mechanism of this reaction is thought to proceed through the formation of a chiral palladium-allyl intermediate, with the stereoselectivity being controlled by the chiral ligand attached to the palladium catalyst.

Furthermore, one-pot tandem reactions, such as a sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), have been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. nih.gov The stereoselectivity in this case is primarily established during the asymmetric epoxidation step, which is catalyzed by a chiral organocatalyst. The subsequent intramolecular cyclization preserves the stereochemical integrity of the epoxide precursor.

Development of Stereochemical Models and Transition State Analysis

Understanding the origins of stereoselectivity in the synthesis of chiral piperazin-2-ones necessitates the development of stereochemical models and the analysis of transition states. For catalytic asymmetric reactions, the interaction between the substrate and the chiral catalyst in the transition state is the determining factor for enantiocontrol.

In the synthesis of substituted piperazinones, both diastereoselectivity and enantiocontrol are crucial. For instance, in the synthesis of piperazirum, a substituted piperazin-2-one (B30754), a nitro-Mannich reaction was employed as the key step to establish the relative stereochemistry at the C5 and C6 positions. beilstein-journals.org The stereochemical outcome of this reaction can be rationalized by considering a chair-like transition state where the bulky substituents preferentially occupy equatorial positions to minimize steric hindrance.

In catalytic enantioselective processes, the chiral environment created by the catalyst dictates the facial selectivity of the reaction. For example, in the asymmetric hydrogenation of pyrazin-2-ols, the chiral ligand coordinates to the metal center, creating a chiral pocket that preferentially binds one enantiotopic face of the substrate, leading to the formation of one enantiomer in excess. The precise geometry of the metal-ligand complex and its interaction with the substrate in the transition state are critical for high enantiocontrol. While specific models for (6R)-6-methyl-2-piperazinone are not available, it is plausible that similar principles of catalyst-substrate interaction govern its formation.

Role of Catalysis in Mechanistic Pathways

Catalysis is central to the efficient and stereoselective synthesis of chiral piperazin-2-ones. Both metal-based catalysts and organocatalysts have been successfully employed.

Palladium and iridium catalysts are prominent in the asymmetric hydrogenation of unsaturated piperazin-2-one precursors. nih.govrsc.org These transition metal catalysts, when combined with chiral phosphine (B1218219) ligands, can facilitate the stereoselective addition of hydrogen to a double bond, creating the chiral center with high fidelity. The electronic and steric properties of the chiral ligand play a crucial role in modulating the activity and selectivity of the catalyst.

Organocatalysis has also emerged as a powerful tool. For example, quinine-derived urea (B33335) catalysts have been used to catalyze the asymmetric epoxidation of α,β-unsaturated carbonyl compounds, which are key intermediates in the synthesis of chiral piperazin-2-ones. nih.gov The catalyst activates the substrate through hydrogen bonding interactions, directing the oxidant to one face of the double bond.

The choice of catalyst can significantly influence the mechanistic pathway. For instance, in the synthesis of cis-2,6-disubstituted N-aryl piperazines, the cyclization is proposed to proceed through a transition state where the N-aryl group is rotated to avoid steric interactions, leading to the observed cis stereochemistry. rsc.org

Computational Chemistry Applications in Reaction Design and Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insight into reaction mechanisms and predicting stereochemical outcomes in the synthesis of complex molecules, including piperazin-2-one derivatives.

DFT calculations can be employed to determine the geometries and relative energies of reactants, intermediates, transition states, and products. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway and thus the most likely reaction mechanism. For the synthesis of (6R)-6-methyl-2-piperazinone, DFT studies could be used to model the transition states of the key stereodetermining steps in various synthetic routes. For example, in a catalytic asymmetric hydrogenation, DFT could help to elucidate the precise nature of the catalyst-substrate complex and rationalize the observed enantioselectivity.

Computational methods can also be used to predict the reactivity and selectivity of chemical reactions. By calculating the activation energies for competing reaction pathways, it is possible to predict which product will be formed preferentially. For instance, in the cyclization step to form the piperazin-2-one ring, there may be multiple possible transition states leading to different stereoisomers. DFT calculations can help to identify the transition state with the lowest energy, thereby predicting the major stereoisomer that will be formed. researchgate.net

While specific computational studies on (6R)-6-methyl-2-piperazinone hydrochloride were not identified in the surveyed literature, the application of these methods to similar systems demonstrates their potential to provide valuable insights into the factors controlling the stereoselective synthesis of this compound. Such studies would be instrumental in optimizing existing synthetic routes and designing new, more efficient, and selective methods.

Data Table: Key Catalytic Systems in Chiral Piperazin-2-one Synthesis

| Catalyst System | Reaction Type | Key Feature | Reference |

| Palladium / Chiral Phosphine Ligand | Asymmetric Hydrogenation | Dynamic kinetic resolution of pyrazin-2-ols | nih.gov |

| Palladium / Chiral PHOX Ligand | Decarboxylative Allylic Alkylation | Synthesis of α,α-disubstituted piperazin-2-ones | rsc.org |

| Iridium / Chiral Ligand | Asymmetric Hydrogenation | Stereoselective reduction of unsaturated piperazin-2-ones | rsc.org |

| Quinine-derived Urea | Asymmetric Epoxidation | Organocatalytic formation of chiral epoxide intermediates | nih.gov |

Quantum Chemical Calculations for Spectroscopic Correlation (e.g., GIAO Chemical Shift Prediction)

A comprehensive search of scientific literature and chemical databases did not yield specific studies applying quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, to predict the NMR chemical shifts for (6R)-6-methyl-2-piperazinone hydrochloride. While the GIAO method, often used in conjunction with Density Functional Theory (DFT), is a powerful and widely used approach for correlating theoretical molecular structures with experimental spectroscopic data, its application to this specific compound has not been documented in the available public research.

Quantum chemical calculations are instrumental in modern chemistry for elucidating molecular geometries, understanding electronic properties, and assigning spectroscopic signals. The GIAO method, in particular, is a robust technique for calculating NMR shielding tensors. From these tensors, chemical shifts can be predicted with a high degree of accuracy, provided that appropriate theoretical levels (functionals and basis sets) are employed. Such calculations allow for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules with multiple stereocenters.

A typical computational study to predict the NMR spectrum of (6R)-6-methyl-2-piperazinone hydrochloride would involve:

Conformational Analysis: Identifying the lowest energy conformation(s) of the molecule, as the geometry significantly influences the magnetic environment of each nucleus.

Geometry Optimization: Optimizing the molecular structure at a selected level of theory.

NMR Shielding Calculation: Performing GIAO calculations on the optimized geometry to compute the isotropic magnetic shielding values for each nucleus.

Chemical Shift Prediction: Converting the calculated shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The correlation between the theoretically predicted chemical shifts and experimentally measured values can validate the proposed structure and provide deep insights into its conformational preferences in solution.

Analytical Methodologies for Stereochemical Characterization in Piperazinone Research

Spectroscopic Techniques for Configuration and Conformation Assignment

Spectroscopic methods are powerful tools for elucidating the intricate stereochemical details of piperazinone derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques utilized for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry and conformational preferences of piperazinone molecules in solution. Several advanced NMR experiments provide detailed insights into the spatial relationships between atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity, typically within 5 Å. nanalysis.com This information is crucial for establishing the relative configuration of stereocenters and for determining the preferred conformation of the piperazinone ring. For instance, the observation of a NOE between a proton on a substituent and a proton on the piperazinone ring can define their relative orientation (e.g., axial or equatorial). nih.govlibretexts.org The presence or absence of specific NOE correlations can help to distinguish between different diastereomers. researchgate.net

Coupling Constant Analysis: The magnitude of the coupling constant (J-value) between adjacent protons provides valuable information about the dihedral angle between them, as described by the Karplus equation. youtube.com In the context of the six-membered piperazinone ring, which typically adopts a chair or boat-like conformation, the analysis of proton-proton coupling constants can help to determine the axial or equatorial orientation of substituents. rsc.org For example, a large coupling constant between two vicinal protons on the ring often indicates a trans-diaxial relationship. youtube.com

Variable-Temperature (VT) NMR: Piperazinone derivatives can exist as a mixture of conformers that are in rapid equilibrium at room temperature. nih.govresearchgate.net VT-NMR studies involve recording NMR spectra at different temperatures to slow down these conformational exchange processes. researchgate.netnih.gov At lower temperatures, the signals corresponding to individual conformers may become distinct, allowing for their individual characterization. nih.govresearchgate.net By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational equilibrium, such as the free energy of activation (ΔG‡) for ring inversion or rotation around specific bonds. nih.govresearchgate.netnih.gov For some N-substituted piperazines, two different coalescence points have been observed, corresponding to the amide bond rotation and the piperazine (B1678402) ring inversion. nih.govresearchgate.net

| NMR Technique | Information Obtained | Application in Piperazinone Research |

| NOESY | Through-space proton-proton proximities | Determination of relative stereochemistry, conformational analysis. nih.govlibretexts.orgresearchgate.net |

| Coupling Constant Analysis | Dihedral angles between vicinal protons | Determination of substituent orientation (axial/equatorial). youtube.comrsc.org |

| Variable-Temperature NMR | Thermodynamic parameters of conformational exchange | Characterization of individual conformers and energy barriers. nih.govresearchgate.netresearchgate.netnih.gov |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. mdpi.commdpi.com This technique provides a precise three-dimensional map of the atomic positions in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a piperazinone derivative, it is possible to unambiguously establish the absolute configuration of all stereocenters. nih.govbeilstein-journals.org This method has been instrumental in confirming the structures of newly synthesized piperazinone compounds and in cases where NMR data was ambiguous. nih.govrsc.org The crystal structure also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.comresearchgate.net

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are essential for determining the enantiomeric and diastereomeric purity of chiral piperazinone compounds. nih.govwikipedia.org These methods separate stereoisomers based on their differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive. wikipedia.orgmdpi.com

High-performance liquid chromatography (HPLC) is the most widely used chromatographic technique for this purpose. nih.govrdd.edu.iq Chiral HPLC columns, which contain a chiral selector immobilized on the stationary phase, are employed to separate enantiomers. mdpi.com The choice of the chiral stationary phase is critical and often requires screening of different types of columns to achieve optimal separation. mdpi.com Diastereomers, having different physical properties, can often be separated on standard achiral stationary phases. nih.gov

Gas chromatography (GC) with a chiral stationary phase can also be used for the analysis of volatile piperazinone derivatives. rdd.edu.iqnih.gov

The enantiomeric excess (ee) or diastereomeric excess (de) of a sample is determined by integrating the peak areas of the corresponding stereoisomers in the chromatogram. mdpi.com These methods are crucial for quality control in asymmetric synthesis and for ensuring the stereochemical purity of pharmaceutical candidates. nih.govjocpr.com

| Chromatographic Method | Principle | Application in Piperazinone Research |

| Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.com | Determination of enantiomeric purity (enantiomeric excess). nih.govdicp.ac.cn |

| Achiral HPLC/GC | Separation based on differences in physical properties. | Determination of diastereomeric purity (diastereomeric excess). nih.gov |

Strategies for Resolving Contradictions in Stereochemical Data

Occasionally, discrepancies may arise between stereochemical data obtained from different analytical methods. For instance, the conformation observed in the solid state by X-ray crystallography may not be the most stable conformation in solution as determined by NMR. rsc.org In such cases, a combination of techniques and careful data interpretation is necessary to arrive at a conclusive stereochemical assignment.

One common strategy is to synthesize and characterize multiple diastereomers of a compound. nih.gov Comparing the spectroscopic data (e.g., NMR spectra) of the different diastereomers can help to confirm the stereochemical assignments. mdpi.com In a case involving the natural product piperazirum, the synthesis of the reported structure and comparison of its spectroscopic data with that of the natural product revealed that the original structural assignment was incorrect. nih.govbeilstein-journals.org

Computational modeling, such as Density Functional Theory (DFT) calculations, can also be employed to predict the most stable conformations and to calculate theoretical NMR parameters, which can then be compared with experimental data to support or refute a proposed structure. mdpi.com

Ultimately, a comprehensive approach that integrates data from multiple analytical techniques, including NMR, X-ray crystallography, and chromatography, is the most reliable way to unambiguously determine the stereochemistry of complex piperazinone molecules. nih.gov

Role of 6r 6 Methyl 2 Piperazinone Hydrochloride As a Chiral Building Block

Construction of Complex Polycyclic and Heterocyclic Frameworks

The rigid and stereochemically defined structure of (6R)-6-methyl-2-piperazinone hydrochloride serves as an excellent scaffold for the diastereoselective synthesis of complex polycyclic and heterocyclic systems. The piperazinone core can be strategically functionalized at its nitrogen atoms and the carbon backbone, allowing for the annulation of additional rings and the introduction of diverse substituents with a high degree of stereocontrol.

Researchers have demonstrated the utility of chiral piperazinones in the synthesis of bicyclic and polycyclic structures through various synthetic strategies. nih.gov For instance, intramolecular cyclization reactions involving substituents appended to the piperazinone ring can lead to the formation of fused or bridged ring systems. The inherent chirality of the starting material effectively directs the stereochemical outcome of these cyclizations, enabling the synthesis of enantiomerically pure complex molecules.

One notable approach involves the use of chiral piperazinones in multicomponent reactions, which allow for the rapid assembly of complex scaffolds from simple starting materials in a single step. The stereocenter in (6R)-6-methyl-2-piperazinone hydrochloride can influence the facial selectivity of reactions, leading to the formation of specific diastereomers. This has been exploited in the synthesis of novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science. nih.gov

Key Synthetic Transformations:

| Transformation | Description | Resulting Framework |

| Intramolecular Cyclization | Formation of new rings by reacting substituents on the piperazinone core. | Fused and bridged polycyclic systems. |

| Diastereoselective Annulation | Addition of new rings with controlled stereochemistry. | Complex heterocyclic scaffolds. |

| Multicomponent Reactions | One-pot synthesis of complex molecules from multiple starting materials. | Diverse and complex molecular architectures. |

The development of synthetic methodologies that utilize chiral building blocks like (6R)-6-methyl-2-piperazinone hydrochloride is crucial for accessing novel chemical space and constructing molecules with tailored three-dimensional structures. rsc.org

Synthesis of Conformationally Constrained Peptidomimetics and Bioactive Scaffolds

Peptidomimetics, molecules that mimic the structure and function of peptides, are of significant interest in drug discovery due to their enhanced stability and bioavailability compared to their natural counterparts. (6R)-6-methyl-2-piperazinone hydrochloride serves as an excellent scaffold for the synthesis of conformationally constrained peptidomimetics. nih.gov The rigid piperazinone ring restricts the conformational flexibility of the molecule, allowing for the presentation of pharmacophoric groups in a well-defined spatial orientation. mdpi.com

The incorporation of the 6-methyl-2-piperazinone core into a peptide backbone can induce specific secondary structures, such as β-turns, which are often crucial for biological activity. researchgate.net This conformational constraint can lead to higher binding affinity and selectivity for biological targets.

A notable example of the application of the 2-piperazinone core is in the development of novel HIV capsid modulators. By mimicking the structure of host factors that bind to the viral capsid, researchers have designed and synthesized 2-piperazinone-bearing peptidomimetics with potent anti-HIV activity. nih.gov

Examples of Bioactive Scaffolds Derived from Piperazinones:

| Scaffold Type | Biological Target | Therapeutic Potential |

| β-Turn Mimetics | Proteases, Receptors | Various diseases |

| HIV Capsid Modulators | HIV Capsid Protein | Antiviral (HIV) |

| Enzyme Inhibitors | Various enzymes | Anticancer, Anti-inflammatory |

The synthesis of such bioactive scaffolds often involves the functionalization of the piperazinone nitrogen atoms with amino acid side chains or other pharmacophoric groups, thereby creating molecules that can effectively interact with biological macromolecules.

Design and Synthesis of Modular Libraries for Chemical Biology

The modular nature of (6R)-6-methyl-2-piperazinone hydrochloride makes it an ideal scaffold for the construction of combinatorial libraries for chemical biology and drug discovery. nih.gov The two nitrogen atoms of the piperazine (B1678402) ring can be independently functionalized, allowing for the introduction of two points of diversity. This "two-pronged" approach enables the rapid generation of a large number of structurally diverse compounds from a common chiral core.

Diversity-oriented synthesis (DOS) strategies utilizing chiral building blocks like (6R)-6-methyl-2-piperazinone hydrochloride have been employed to create libraries of complex and stereochemically rich molecules. lincoln.ac.uk These libraries can then be screened against a variety of biological targets to identify novel hits for drug development.

The use of solid-phase synthesis techniques further enhances the efficiency of library construction. By attaching the piperazinone scaffold to a solid support, a wide range of building blocks can be readily introduced at the nitrogen positions through iterative coupling and deprotection steps. researchgate.net This approach has been successfully used to generate DNA-encoded chemical libraries based on stereochemically diverse piperazine cores. nih.govresearchgate.net

Advantages of Using (6R)-6-Methyl-2-piperazinone in Library Synthesis:

Stereochemical Diversity: The inherent chirality of the scaffold introduces a defined three-dimensional architecture.

Modular Design: Two distinct points of diversification allow for the creation of large and diverse libraries.

Scaffold Rigidity: The constrained nature of the piperazinone ring leads to well-defined molecular shapes.

Compatibility with Automated Synthesis: The synthetic routes are often amenable to high-throughput parallel synthesis.

Application in Total Synthesis of Natural Products and Analogues

Chiral building blocks derived from the "chiral pool" are invaluable in the total synthesis of complex natural products. nih.govmdpi.com (6R)-6-methyl-2-piperazinone hydrochloride, with its defined stereochemistry, represents a valuable synthon for the construction of natural products containing a piperazine or related heterocyclic motif.

While a direct total synthesis of a natural product starting from (6R)-6-methyl-2-piperazinone hydrochloride is not prominently featured in the literature, its potential is evident from the synthesis of structurally related compounds. For example, the dragmacidin family of marine alkaloids, which possess complex polycyclic structures containing a piperazine-like core, are prominent targets for total synthesis. nih.govnih.govresearchgate.netcaltech.edu The strategies employed in the synthesis of these molecules often rely on the use of chiral building blocks to control the stereochemistry of the final product. The ready availability of enantiomerically pure (6R)-6-methyl-2-piperazinone hydrochloride makes it an attractive candidate for future synthetic efforts toward these and other complex natural products. dicp.ac.cnrsc.org

Furthermore, this chiral building block can be utilized in the synthesis of natural product analogues. By incorporating the 6-methyl-2-piperazinone moiety into the core structure of a known natural product, chemists can generate novel compounds with potentially improved biological activity or pharmacokinetic properties. This approach allows for the exploration of structure-activity relationships and the development of new therapeutic agents based on natural product leads. rsc.orgresearchgate.net

Potential Applications in Natural Product Synthesis:

| Natural Product Class | Key Structural Feature | Potential Role of (6R)-6-methyl-2-piperazinone |

| Dragmacidin Alkaloids | Bis-indole piperazine core | Chiral source for the piperazine ring |

| Plakohypaphorines | Indole-containing piperazinone | Stereocontrolled introduction of the piperazinone moiety |

| Other Marine Alkaloids | Varied heterocyclic cores | Versatile chiral building block for core construction |

The strategic application of (6R)-6-methyl-2-piperazinone hydrochloride in the synthesis of natural products and their analogues holds significant promise for the discovery of new and potent bioactive molecules.

Future Prospects and Research Horizons in 6r 6 Methyl 2 Piperazinone Hydrochloride Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The enantioselective synthesis of (6R)-6-methyl-2-piperazinone is a key challenge that is being addressed through the development of advanced catalytic systems. Current research focuses on enhancing both the efficiency and stereoselectivity of these transformations.

One promising avenue is the use of transition metal catalysts. For instance, iridium and rhodium complexes have been effectively used in the asymmetric reductive amination and amidation cascade reactions to produce chiral piperazinones. rsc.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a powerful method for accessing chiral piperazin-2-ones with high enantioselectivity. rsc.org Future research will likely focus on designing novel chiral ligands for these metals to further improve enantiomeric excess (ee) and catalyst turnover numbers. The goal is to develop catalysts that can operate under milder conditions and with lower catalyst loadings, making the processes more economically viable.

Organocatalysis presents another fertile ground for innovation. Chiral phosphoric acids and quinine-derived ureas have been successfully employed in asymmetric reactions to construct the piperazinone core. nih.gov The development of new organocatalysts with enhanced activity and selectivity is an active area of research. These metal-free catalysts offer advantages in terms of lower toxicity and cost.

Table 1: Comparison of Catalytic Systems for Chiral Piperazinone Synthesis

| Catalytic System | Metal/Catalyst | Key Advantages | Areas for Future Development |

|---|---|---|---|

| Transition Metal Catalysis | Iridium, Rhodium, Palladium | High efficiency and enantioselectivity | Novel ligand design, milder reaction conditions, lower catalyst loading |

| Organocatalysis | Chiral Phosphoric Acids, Quinine-derived Ureas | Metal-free, lower toxicity and cost | Enhanced catalyst activity and broader substrate scope |

| Biocatalysis | Amidases, Transaminases | High stereoselectivity, environmentally benign | Enzyme engineering for specific substrates, process optimization |

Sustainable and Green Synthetic Routes to Piperazinone Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals. For piperazinone derivatives, this translates to the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

Biocatalysis offers a particularly attractive approach to sustainable synthesis. Enzymes such as amidases can be used for the crucial asymmetric cyclization step in the synthesis of chiral lactams, a related class of compounds, demonstrating the potential for enzymatic methods in piperazinone synthesis. rsc.org The high stereoselectivity and mild reaction conditions associated with biocatalysis make it an ideal choice for green pharmaceutical manufacturing. Future research will focus on discovering and engineering enzymes specifically for the synthesis of (6R)-6-methyl-2-piperazinone.

Evaluating the "greenness" of a synthetic route is crucial for sustainable development. Metrics such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI) are used to quantify the environmental impact of a chemical process. The application of these metrics will guide the development of more sustainable routes to (6R)-6-methyl-2-piperazinone hydrochloride.

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond the synthesis of the piperazinone core, there is considerable interest in exploring the novel reactivity of this heterocyclic system to generate diverse libraries of compounds for drug discovery. The unique arrangement of nitrogen and carbonyl functionalities within the piperazinone ring offers opportunities for a variety of chemical transformations.

Recent studies have investigated the reactions of piperazin-2-ones with various reagents to introduce functional groups at different positions of the ring. For example, the development of methods for the C-H functionalization of the piperazine (B1678402) ring is a major area of advancement, allowing for the introduction of substituents directly onto the carbon backbone. rsc.org This opens up new avenues for creating structural diversity that was previously difficult to achieve.

Furthermore, the reactivity of the cyclic diamine structure is being explored. The differential reactivity of the two nitrogen atoms allows for selective N-alkylation, N-arylation, and acylation, providing access to a wide range of derivatives. researchgate.netresearchgate.net Understanding the subtle factors that control the regioselectivity of these reactions is a key research objective. The exploration of unprecedented transformations, such as ring-opening and ring-expansion reactions, could also lead to the discovery of novel scaffolds with interesting biological activities.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of organic synthesis. These powerful computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes from scratch. eurekalert.orgresearchgate.net

ML models can also be used to predict the selectivity of asymmetric catalytic reactions. nih.govcam.ac.uk By analyzing the features of the substrate, catalyst, and reaction conditions, these models can guide the selection of the optimal catalyst for achieving high enantioselectivity in the synthesis of (6R)-6-methyl-2-piperazinone. This data-driven approach can accelerate the discovery of new and improved catalytic systems.

Furthermore, ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and reagent stoichiometry, to maximize yield and minimize by-product formation. researchgate.netresearchgate.net This can lead to more robust and reproducible manufacturing processes. The synergy between computational prediction and experimental validation will be crucial for the future development of efficient and sustainable syntheses of this important chiral building block.

Table 2: Applications of AI and Machine Learning in Piperazinone Synthesis

| Application | AI/ML Technique | Potential Impact |

|---|---|---|

| Retrosynthesis | Deep Learning, Neural Networks | Identification of novel and efficient synthetic routes |

| Catalyst Selection | Supervised Learning, Meta-learning | Prediction of enantioselectivity and acceleration of catalyst discovery |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Maximization of reaction yield and minimization of by-products |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (6R)-6-methyl-2-piperazinone hydrochloride with high purity?

- Answer : Synthesis requires strict control of reaction conditions, including temperature (optimized to avoid side reactions), pH (adjusted to stabilize intermediates), and reaction time (to prevent over- or under-reaction). For example, intermediates like (3S,5S,6R)-3-amino-6-methyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride are used in multi-step protocols . Post-synthesis, purification via recrystallization or chromatography is essential. Analytical validation using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) ensures structural fidelity, as demonstrated in similar piperazinone derivatives .

Q. How is the compound characterized to confirm its structural identity and purity?

- Answer :

- NMR spectroscopy : Assigns proton and carbon environments, confirming stereochemistry (e.g., distinguishing 6R configuration).

- HRMS : Validates molecular weight (e.g., HRMS m/z=604.1778 for related compounds ).

- Purity assays : HPLC with UV detection (e.g., using methods akin to plasma analysis of metformin/canagliflozin ).

- X-ray crystallography (if applicable): Resolves absolute configuration.

Cross-referencing these methods mitigates false positives .

Q. What factors influence the stability of (6R)-6-methyl-2-piperazinone hydrochloride under storage?

- Answer : Stability is affected by:

- Temperature : Storage at -20°C minimizes thermal degradation.

- Humidity : Desiccants prevent hydrolysis of the piperazinone ring.

- Light : Amber vials reduce photolytic decomposition.

Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with periodic HPLC monitoring are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions between analytical data (e.g., NMR vs. HRMS results)?

- Answer :

- Orthogonal validation : Combine NMR, HRMS, and IR spectroscopy to cross-verify functional groups.

- Isotopic labeling : Trace degradation pathways (e.g., using deuterated solvents in NMR to identify exchangeable protons).

- Density Functional Theory (DFT) simulations : Predict NMR chemical shifts for comparison with experimental data .

- Batch reproducibility analysis : Compare multiple synthesis lots to isolate procedural errors .

Q. What strategies optimize synthesis yield while preserving stereochemical integrity?

- Answer :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (3S,5S,6R)-configured intermediates ).

- Catalytic asymmetric synthesis : Employ chiral catalysts to enhance enantiomeric excess.

- In-situ monitoring : Real-time pH/temperature tracking prevents racemization during exothermic steps .

Yield improvements are often trade-offs with purity; iterative Design of Experiments (DoE) is advised .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Answer :

- Derivatization : Modify the piperazinone ring (e.g., substituting methyl groups or introducing fluorine ) to assess bioactivity changes.

- Pharmacophore mapping : Compare with analogs like 6-methoxy-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole to identify critical binding motifs .

- In vitro assays : Test derivatives against target receptors (e.g., kinase or GPCR panels) to correlate structural changes with potency .

Q. What challenges arise in detecting low-abundance degradation products?

- Answer :

- High-sensitivity LC-MS/MS : Use triple-quadrupole systems with MRM (multiple reaction monitoring) for trace-level detection .

- Forced degradation studies : Expose the compound to heat, light, or oxidative stress to amplify degradation signals.

- Data-independent acquisition (DIA) : Untargeted HRMS workflows identify unknown impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.